N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfanyl group, and a dichlorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the indole derivative.
Attachment of the Azepan-1-yl Group: The azepan-1-yl group is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole ring can interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in cysteine residues. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide
- N-[2-(azepan-1-yl)ethyl]acetamide
- 2-(azepan-1-yl)ethyl methacrylate
Uniqueness
N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide is unique due to its combination of an indole ring, a sulfanyl group, and a dichlorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N3O2S/c26-18-9-10-19(21(27)15-18)25(32)28-11-14-30-16-23(20-7-3-4-8-22(20)30)33-17-24(31)29-12-5-1-2-6-13-29/h3-4,7-10,15-16H,1-2,5-6,11-14,17H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMGRJXYDCHSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.